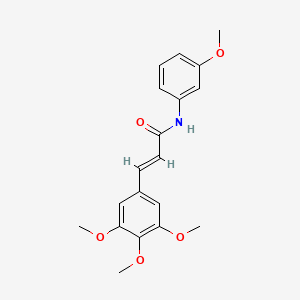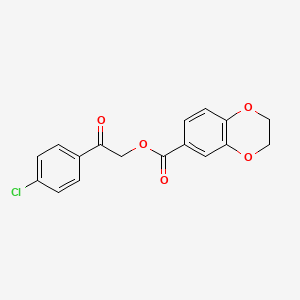
cyclopentanone O-(anilinocarbonyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanone O-(anilinocarbonyl)oxime is a chemical compound that is widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as ethanol, methanol, and acetone. This compound is commonly used in the synthesis of other organic compounds and has a wide range of applications in various fields of science, including chemistry, biochemistry, and pharmacology.
Mécanisme D'action
Cyclopentanone O-(anilinocarbonyl)oxime acts as a nucleophile in organic reactions. It can react with various electrophiles such as alkyl halides, acyl halides, and carbonyl compounds. The oxime group in the compound can also undergo hydrolysis to form the corresponding ketone.
Biochemical and Physiological Effects:
Cyclopentanone O-(anilinocarbonyl)oxime has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit antifungal activity against various fungal strains such as Candida albicans and Aspergillus niger.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Cyclopentanone O-(anilinocarbonyl)oxime in lab experiments is its high reactivity towards various electrophiles. It is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research involving Cyclopentanone O-(anilinocarbonyl)oxime. One area of interest is the development of new synthetic methods for the compound, which could lead to the synthesis of novel organic compounds with unique properties. Another area of research could focus on the use of this compound in the development of new antifungal agents or other pharmaceuticals. Additionally, further studies could be conducted to investigate the biochemical and physiological effects of this compound, which could provide valuable insights into its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of Cyclopentanone O-(anilinocarbonyl)oxime involves the reaction of cyclopentanone with aniline and chloroform in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydroxylamine hydrochloride to form the oxime derivative. The reaction mechanism involves the formation of an imine intermediate, which is then converted to the oxime by the addition of hydroxylamine.
Applications De Recherche Scientifique
Cyclopentanone O-(anilinocarbonyl)oxime has a wide range of applications in scientific research. It is commonly used in the synthesis of other organic compounds such as 2-phenylcyclopentanone and 2-(4-methoxyphenyl)cyclopentanone. It is also used as a reagent in the synthesis of various heterocyclic compounds such as pyrazoles, isoxazoles, and pyrimidines.
Propriétés
IUPAC Name |
(cyclopentylideneamino) N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-12(13-10-6-2-1-3-7-10)16-14-11-8-4-5-9-11/h1-3,6-7H,4-5,8-9H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKHLRANAFSULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOC(=O)NC2=CC=CC=C2)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90966686 |
Source


|
| Record name | [(Cyclopentylideneamino)oxy](phenylimino)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90966686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopentanone O-(anilinocarbonyl)oxime | |
CAS RN |
5231-04-9 |
Source


|
| Record name | [(Cyclopentylideneamino)oxy](phenylimino)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90966686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![isopropyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5731813.png)



![3-methyl-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5731859.png)


![N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5731865.png)
![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5731868.png)


![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5731890.png)
![1-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone](/img/structure/B5731903.png)
